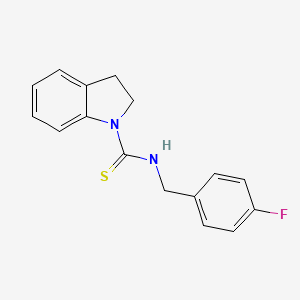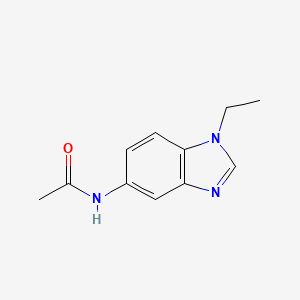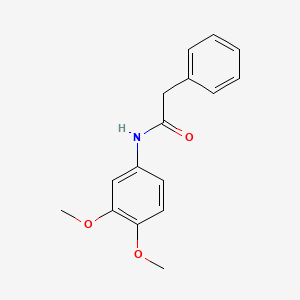
N-(4-fluorobenzyl)-1-indolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-1-indolinecarbothioamide, also known as YL-0919, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. YL-0919 belongs to the class of indoline carbothioamide compounds, which have been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to possess various biological activities, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound are:
1. Anti-inflammatory activity: this compound has been shown to possess potent anti-inflammatory activity in various animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Antioxidant activity: this compound has been found to possess strong antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
3. Anticancer activity: this compound has been shown to possess potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This compound inhibits the activation of these pathways, which leads to the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects, which are summarized below:
1. Inhibition of pro-inflammatory cytokine production: this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Reduction of oxidative stress: this compound reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis: this compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-1-indolinecarbothioamide has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High yield and purity: The synthesis of this compound is easy and can be carried out under mild conditions. The yield of the final product is high, and the purity can be further increased by recrystallization.
2. Potent biological activities: this compound possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs.
3. Low toxicity: this compound has been found to have low toxicity in animal models, which makes it a safe compound for further development.
Limitations:
1. Lack of clinical studies: Although this compound has shown promising results in animal studies, there is a lack of clinical studies to confirm its therapeutic potential in humans.
2. Limited knowledge of mechanism of action: The exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
3. Limited availability: this compound is not widely available, which makes it difficult to conduct large-scale studies.
Orientations Futures
N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in various scientific research applications. Some of the future directions for the development of this compound are:
1. Optimization of synthesis method: The synthesis method of this compound can be optimized to increase the yield and purity of the final product.
2. Clinical studies: Clinical studies can be conducted to confirm the therapeutic potential of this compound in humans.
3. Mechanistic studies: Mechanistic studies can be conducted to elucidate the exact mechanism of action of this compound, which can help in optimizing its therapeutic potential.
4. Formulation development: this compound can be formulated into different dosage forms such as tablets, capsules, and injections for better therapeutic efficacy.
Conclusion:
This compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs. Although there is a lack of clinical studies to confirm its therapeutic potential in humans, this compound has shown promising results in various scientific research applications. Further studies are required to optimize its therapeutic potential and develop it into a clinically useful drug.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-1-indolinecarbothioamide involves the reaction of 4-fluorobenzylamine with indoline-1-carbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, and the yield of the final product is high. The purity of this compound can be further increased by recrystallization.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-14-7-5-12(6-8-14)11-18-16(20)19-10-9-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGSCUWJRHJVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)


![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
